molecular formula C20H23N5OS B2910973 N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894063-20-8

N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2910973
CAS No.: 894063-20-8
M. Wt: 381.5
InChI Key: HFDZKEIEZKFMGG-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic small molecule designed for research applications. It belongs to a class of compounds featuring the [1,2,4]triazolo[4,3-b]pyridazine scaffold, which is of significant interest in medicinal chemistry for developing biologically active probes. Based on structural analogs, this compound is hypothesized to function as a kinase inhibitor. Related molecules with the triazolopyridazine core have demonstrated potent activity against specific kinase targets, such as serine/threonine-protein kinase Pim-1, which plays a role in cell survival and proliferation pathways . This reagent is intended for research use only, specifically for in vitro biochemical and cell-based assays. Its primary research value lies in its potential as a chemical tool to study kinase signaling pathways, investigate enzyme mechanics, and explore structure-activity relationships (SAR) within this heterocyclic compound class. The structure, which incorporates a p-tolyl group and a thioacetamide chain, is engineered to modulate properties like target binding affinity and selectivity. Researchers can utilize this compound to probe the biological mechanisms of inflammation and oncology, where kinase modulation is a key therapeutic strategy. The product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-cyclohexyl-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-14-7-9-15(10-8-14)17-11-12-18-22-23-20(25(18)24-17)27-13-19(26)21-16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDZKEIEZKFMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4CCCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Thioether Formation: The triazolopyridazine core is then reacted with a thiol derivative, such as p-tolylthiol, under nucleophilic substitution conditions to introduce the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the intermediate with cyclohexylamine to form the acetamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives, converting them to amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents, nitrating mixtures, or alkylating agents can be used under appropriate conditions.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has been explored for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer cell proliferation.

    Medicine: Studied for its anticancer properties, showing cytotoxic effects against various cancer cell lines.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit kinases such as c-Met and Pim-1, which are involved in cell proliferation and survival pathways. By binding to the ATP-binding sites of these kinases, the compound disrupts their activity, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Triazolo-Pyridazine Core

The triazolo-pyridazine core is highly versatile, with substituents influencing electronic, steric, and solubility properties. Key analogs include:

Compound Name Substituent at Position 3 Substituent at Position 6 Molecular Weight Yield (%) Melting Point (°C) Biological Activity
N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (Target) Cyclohexyl-thioacetamide p-Tolyl ~424.5* N/A N/A N/A
N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide Tetrahydrofuran-methyl-thioacetamide 3-Pyridinyl ~367.4 N/A N/A Not reported
N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide Phenyl-m-tolylacetamide Thiophen-2-yl 425.5 N/A N/A Not reported
2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide Oxopyridazinyl-methylacetamide Thiophen-2-yl 367.4 N/A N/A Not reported

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects : The p-tolyl group in the target compound provides electron-donating methyl substitution, enhancing aromatic stability compared to electron-withdrawing groups (e.g., pyridinyl in ).
  • Steric Effects : Bulky substituents like cyclohexyl may reduce solubility but improve binding specificity in biological systems.
  • Synthesis Efficiency : While direct yield data for the target are unavailable, analogs such as 4a (90.2% yield, ) and 9a (98% yield, ) demonstrate high efficiency in similar condensation reactions.

Acetamide Chain Modifications

The thioacetamide side chain is critical for hydrogen bonding and pharmacokinetics. Notable comparisons include:

Compound Name Acetamide Substituent Molecular Weight Key Feature
Target Compound Cyclohexyl ~424.5 Aliphatic, lipophilic
N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-3-yl)-triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide Tetrahydrofuran-methyl 367.4 Oxygen-containing, polar
N-(2,3-diphenylquinoxalin-6-yl)-2-((4-(4-chlorophenyl)-pyrimidin-2-yl)thio)acetamide (4a) Quinoxalinyl N/A Aromatic, rigid backbone

Key Observations :

  • Rigidity vs. Flexibility: Aromatic substituents (e.g., quinoxalinyl in ) introduce rigidity, which may favor binding to planar biological targets.

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